Cas no 1793003-79-8 (3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid)

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid is a specialized boronic acid derivative used primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring butoxy and isopropoxy groups alongside a chloro substituent, enhances steric and electronic tuning for selective coupling in complex organic syntheses. The boronic acid moiety facilitates efficient transmetalation, while the chloro group offers further functionalization potential. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise control over biaryl bond formation is critical. Its stability under typical reaction conditions and compatibility with diverse catalysts make it a reliable choice for constructing advanced molecular architectures.
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid structure
1793003-79-8 structure
商品名:3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
CAS番号:1793003-79-8
MF:C13H20BClO4
メガワット:286.559503555298
MDL:MFCD21332928
CID:4614422
PubChem ID:74889323

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

    • CS-0178151
    • (3-Butoxy-5-chloro-4-isopropoxyphenyl)boronic acid
    • [3-butoxy-5-chloro-4-(propan-2-yloxy)phenyl]boronic acid
    • 1793003-79-8
    • (3-Butoxy-5-chloro-4-isopropoxyphenyl)boronicacid
    • DTXSID901191693
    • B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid
    • 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
    • BS-31330
    • (3-butoxy-5-chloro-4-propan-2-yloxyphenyl)boronic acid
    • MFCD21332928
    • MDL: MFCD21332928
    • インチ: 1S/C13H20BClO4/c1-4-5-6-18-12-8-10(14(16)17)7-11(15)13(12)19-9(2)3/h7-9,16-17H,4-6H2,1-3H3
    • InChIKey: WYLGFMBTFBBDOZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(B(O)O)=CC(=C1OC(C)C)OCCCC

計算された属性

  • せいみつぶんしりょう: 286.1143170g/mol
  • どういたいしつりょう: 286.1143170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9Ų

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
B809268-500mg
3-Butoxy-5-chloro-4-isopropoxyphenylboronicacid
1793003-79-8
500mg
¥1260.00 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248821-5g
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
1793003-79-8 98%
5g
¥4452 2023-04-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248821-1g
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
1793003-79-8 98%
1g
¥1486 2023-04-09
abcr
AB309297-10 g
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid; 98%
1793003-79-8
10 g
€1,062.00 2023-07-19
Chemenu
CM212031-5g
(3-Butoxy-5-chloro-4-isopropoxyphenyl)boronic acid
1793003-79-8 95%
5g
$571 2023-03-26
abcr
AB309297-5g
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid, 98%; .
1793003-79-8 98%
5g
€654.00 2025-02-20
A2B Chem LLC
AI39537-1g
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
1793003-79-8 98%
1g
$142.00 2024-04-20
Crysdot LLC
CD12131140-10g
(3-Butoxy-5-chloro-4-isopropoxyphenyl)boronic acid
1793003-79-8 95+%
10g
$564 2024-07-24
1PlusChem
1P00I0EP-5g
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
1793003-79-8 98%
5g
$528.00 2025-02-28
1PlusChem
1P00I0EP-1g
3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid
1793003-79-8 98%
1g
$185.00 2025-02-28

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid 関連文献

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acidに関する追加情報

Introduction to 3-Butoxy-5-chloro-4-isopropoxyphenylboronic Acid (CAS No. 1793003-79-8)

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1793003-79-8, features a phenyl ring substituted with a boronic acid moiety, alongside chloro and isopropoxy groups, which contribute to its reactivity and utility in various synthetic applications.

The boronic acid functional group in 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, facilitating the construction of complex molecular architectures. The presence of the chloro and isopropoxy substituents further modulates the electronic and steric environment of the boronic acid, enhancing its compatibility with a wide range of coupling partners.

In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for their applications in drug discovery and therapeutic development. The structural features of 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid make it an attractive candidate for designing small-molecule inhibitors targeting various biological pathways. For instance, boronic acids have been explored as inhibitors of proteases, kinases, and other enzymes involved in diseases such as cancer and inflammation. The ability to fine-tune the substituents on the phenyl ring allows for the optimization of binding affinity and selectivity, making this compound a promising tool in medicinal chemistry.

One of the most compelling aspects of 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid is its role in materials science, particularly in the development of organic electronic devices. Boron-containing polymers and small molecules have been extensively studied for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The boronic acid functionality can be incorporated into these materials to enhance their thermal stability, solubility, and electronic properties. Recent studies have demonstrated that derivatives of 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid can serve as key monomers or dopants in advanced material formulations.

The synthesis of 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Key steps include halogenation, etherification, and borylation reactions. The precise control over reaction conditions is crucial to achieving high yields and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed borylation reactions, have significantly improved the efficiency and scalability of producing this compound. These advancements are particularly relevant in industrial settings where cost-effective and sustainable synthetic routes are essential.

From an industrial perspective, 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid represents a significant asset for pharmaceutical companies engaged in drug development pipelines. Its versatility as a building block allows for rapid diversification of molecular libraries, enabling high-throughput screening programs to identify novel drug candidates. Additionally, its compatibility with green chemistry principles makes it an attractive choice for environmentally conscious synthetic strategies. For example, solvent-free or aqueous-phase reactions can be employed to minimize waste generation while maintaining high reaction efficiencies.

The growing interest in 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid is also reflected in the expanding body of scientific literature dedicated to its applications. Researchers are increasingly leveraging this compound to explore new synthetic pathways and functional materials. For instance, recent publications have highlighted its use in designing luminescent probes for biological imaging, as well as its incorporation into metal-organic frameworks (MOFs) for gas storage and separation applications. These diverse applications underscore the compound's broad utility across multiple scientific disciplines.

In conclusion,3-butoxy-5-chloro-4-isopropoxyphenylboronic acid (CAS No. 1793003-79-8) stands out as a versatile and highly functional organoboron compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features enable it to participate in diverse chemical transformations while maintaining high reactivity and selectivity. As research continues to uncover new applications for this compound,3-butoxy-5-chloro-4-isopropoxyphenylboronic acid is poised to remain at the forefront of innovation in both academic and industrial settings.

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